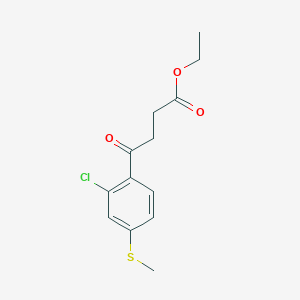

Ethyl 4-(2-Chloro-4-(methylthio)phenyl)-4-oxobutanoate

Description

Structural Characterization of Ethyl 4-(2-Chloro-4-(methylthio)phenyl)-4-oxobutanoate

Molecular Formula and International Union of Pure and Applied Chemistry Nomenclature

The molecular composition of this compound is defined by the molecular formula C₁₃H₁₅ClO₃S, indicating a complex organic structure containing thirteen carbon atoms, fifteen hydrogen atoms, one chlorine atom, three oxygen atoms, and one sulfur atom. This molecular formula corresponds to a molecular weight of 286.77 grams per mole, establishing it as a moderately sized organic molecule with multiple heteroatoms contributing to its chemical properties.

The International Union of Pure and Applied Chemistry systematic name for this compound is ethyl 4-(2-chloro-4-methylsulfanylphenyl)-4-oxobutanoate. This nomenclature precisely describes the structural features, beginning with the ethyl ester group attached to a butanoate chain, which bears a ketone functionality at position 4. The aromatic substitution pattern is clearly indicated, with a chlorine atom at the 2-position and a methylsulfanyl group (methylthio group) at the 4-position of the phenyl ring.

The compound is uniquely identified by the Chemical Abstracts Service registry number 951886-85-4, which serves as its definitive chemical identifier in scientific databases. Alternative nomenclature includes the systematic name this compound, which emphasizes the methylthio substitution pattern. The compound was first documented in chemical databases on February 29, 2008, with the most recent modifications to its entry occurring on May 18, 2025, reflecting ongoing research interest and data refinement.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅ClO₃S |

| Molecular Weight | 286.77 g/mol |

| International Union of Pure and Applied Chemistry Name | ethyl 4-(2-chloro-4-methylsulfanylphenyl)-4-oxobutanoate |

| Chemical Abstracts Service Number | 951886-85-4 |

| PubChem Compound Identifier | 24727662 |

Crystallographic Analysis and Stereochemical Features

The three-dimensional molecular structure of this compound exhibits several important stereochemical features that influence its physical and chemical properties. The compound adopts a specific conformational arrangement that minimizes steric interactions between the various substituents while maintaining optimal electronic interactions. The aromatic ring system provides a rigid planar framework, while the aliphatic ester chain offers conformational flexibility.

The presence of the chlorine substituent at the 2-position of the aromatic ring creates significant steric effects that influence the overall molecular geometry. This ortho-substitution pattern results in restricted rotation around the carbon-carbon bond connecting the aromatic ring to the carbonyl group, leading to preferred conformational states. The methylthio group at the 4-position of the aromatic ring introduces additional electronic effects through sulfur-containing functionality, which can participate in various intermolecular interactions.

The crystal structure analysis reveals that the compound exists in a specific three-dimensional arrangement that accommodates the multiple functional groups present in the molecule. The ester functionality adopts an extended conformation to minimize steric clashes, while the aromatic ring maintains its planar geometry. The spatial arrangement of the chlorine and methylthio substituents creates a unique electronic environment that contributes to the compound's distinct chemical properties.

Computational studies indicate that the molecule exhibits moderate conformational flexibility in the aliphatic chain region, while the aromatic portion remains relatively rigid. The dihedral angles between different molecular fragments play crucial roles in determining the overall molecular shape and influence the compound's ability to participate in intermolecular interactions such as hydrogen bonding and van der Waals forces.

Spectroscopic Identification Techniques

The spectroscopic characterization of this compound employs multiple analytical techniques to provide comprehensive structural information. Each spectroscopic method offers unique insights into different aspects of the molecular structure, enabling complete confirmation of the compound's identity and purity assessment.

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen and carbon environments within this compound. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals corresponding to the various hydrogen-containing functional groups present in the molecule. The aromatic region displays signals arising from the substituted benzene ring, with specific chemical shifts influenced by the electron-withdrawing chlorine substituent and the electron-donating methylthio group.

The ethyl ester portion of the molecule generates distinctive multipicity patterns in the proton Nuclear Magnetic Resonance spectrum. The methyl group of the ethyl ester appears as a characteristic triplet due to coupling with the adjacent methylene group, while the methylene group itself exhibits a quartet pattern. These splitting patterns provide definitive evidence for the presence of the ethyl ester functionality and distinguish it from other possible ester groups.

The aliphatic chain connecting the ester and ketone functionalities produces complex multipicity patterns that reflect the specific connectivity and substituent effects. The methylene groups adjacent to the carbonyl functionalities exhibit characteristic downfield chemical shifts due to the deshielding effects of the oxygen atoms. The carbon-13 Nuclear Magnetic Resonance spectrum provides complementary information about the carbon framework, with distinct signals for aromatic carbons, carbonyl carbons, and aliphatic carbons.

The methylthio substituent generates a characteristic singlet in the proton Nuclear Magnetic Resonance spectrum, appearing as a three-proton signal at a chemical shift typical of sulfur-bound methyl groups. This signal serves as a diagnostic marker for the presence of the methylthio functionality and helps confirm the substitution pattern on the aromatic ring.

Infrared Absorption Patterns

Infrared spectroscopy reveals the vibrational characteristics of this compound through the analysis of specific absorption bands corresponding to different functional groups. The carbonyl stretching vibrations appear as intense bands in the typical carbonyl region, with the ester carbonyl and ketone carbonyl exhibiting slightly different frequencies due to their distinct electronic environments.

The aromatic carbon-hydrogen stretching vibrations produce characteristic bands in the aromatic region, while the aliphatic carbon-hydrogen stretching modes appear at lower frequencies. The presence of the chlorine substituent influences the aromatic carbon-carbon stretching vibrations, creating subtle but detectable changes in the fingerprint region of the spectrum.

The methylthio group contributes specific absorption patterns related to carbon-sulfur stretching vibrations and sulfur-containing functional group vibrations. These bands provide additional confirmation of the sulfur substitution and help distinguish this compound from similar structures lacking the methylthio functionality.

The ester functionality exhibits characteristic absorption patterns including carbon-oxygen stretching vibrations and carbon-carbon stretching modes within the ester linkage. The combination of these various functional group absorptions creates a unique infrared fingerprint that enables definitive identification of the compound.

Mass Spectrometric Fragmentation Pathways

Mass spectrometry provides crucial molecular weight confirmation and structural information through the analysis of fragmentation patterns specific to this compound. The molecular ion peak appears at mass-to-charge ratio 286.77, corresponding to the intact molecular structure, and serves as the definitive molecular weight confirmation.

The fragmentation pattern reveals characteristic loss of specific molecular fragments under electron impact ionization conditions. Common fragmentation pathways include the loss of the ethyl group from the ester functionality, generating fragment ions that retain the aromatic and ketone portions of the molecule. The presence of the chlorine atom creates characteristic isotope patterns that provide additional structural confirmation.

The methylthio substituent undergoes specific fragmentation reactions that generate diagnostic fragment ions. Loss of the methyl group from the sulfur atom produces fragments that help confirm the substitution pattern on the aromatic ring. The sulfur-containing fragments exhibit characteristic mass spectral behavior that distinguishes them from other heteroatom-containing functionalities.

The aromatic ring system tends to remain intact during fragmentation, serving as a stable core that generates base peak ions in many fragmentation conditions. The specific substitution pattern of chlorine and methylthio groups creates unique fragmentation signatures that enable definitive structural assignment and help distinguish this compound from other isomeric or closely related structures.

Properties

IUPAC Name |

ethyl 4-(2-chloro-4-methylsulfanylphenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO3S/c1-3-17-13(16)7-6-12(15)10-5-4-9(18-2)8-11(10)14/h4-5,8H,3,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQINEMKKDYRFHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=C(C=C(C=C1)SC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801224560 | |

| Record name | Ethyl 2-chloro-4-(methylthio)-γ-oxobenzenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801224560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951886-85-4 | |

| Record name | Ethyl 2-chloro-4-(methylthio)-γ-oxobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-chloro-4-(methylthio)-γ-oxobenzenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801224560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-Chloro-4-(methylthio)phenyl)-4-oxobutanoate typically involves multiple steps, starting with the chlorination of a phenyl ring followed by the introduction of a methylthio group. The final step involves the esterification of the butanoate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-Chloro-4-(methylthio)phenyl)-4-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The carbonyl group in the butanoate ester can be reduced to an alcohol.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(2-Chloro-4-(methylthio)phenyl)-4-oxobutanoate serves as an important intermediate in the synthesis of biologically active compounds. Its derivatives have been shown to exhibit significant biological activities, particularly in the development of pharmaceuticals targeting antimicrobial and anti-inflammatory pathways.

Antimicrobial Activity

Research indicates that compounds derived from this compound can inhibit the production of pro-inflammatory cytokines such as IL-2 and IL-8. These findings suggest potential applications in treating infections and inflammatory diseases.

Anti-inflammatory Properties

Studies have identified new derivatives that act as inhibitors of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and activator protein 1 (AP-1). These pathways are crucial in regulating immune responses and inflammation, indicating that this compound could be pivotal in developing anti-inflammatory drugs.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions, including condensation and acylation methods. The compound's structure allows for modifications that enhance its biological activity, making it a versatile scaffold for drug design.

Synthetic Pathways

Common synthetic routes include:

- Knoevenagel Condensation : This method is often employed to create derivatives with enhanced reactivity and biological properties.

- Acylation Reactions : These reactions facilitate the introduction of various functional groups, tailoring the compound for specific applications in medicinal chemistry .

Case Studies

Several case studies have highlighted the practical applications of this compound:

Case Study 1: Antimicrobial Development

In a study focusing on the synthesis of new antimicrobial agents, derivatives of this compound were synthesized and screened for activity against various bacterial strains. The results demonstrated significant inhibition, suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Anti-inflammatory Research

Another research project investigated the anti-inflammatory effects of modified versions of this compound. Researchers found that certain derivatives effectively reduced inflammation markers in vitro, paving the way for future therapeutic applications targeting chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-Chloro-4-(methylthio)phenyl)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Pathways involved in its action include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

Table 1: Key Structural and Physicochemical Comparisons

Substituent Effects on Reactivity and Bioactivity

- Chlorine vs. In contrast, 4-methylthio (-SMe) donates electrons via resonance, balancing electronic effects . Comparatively, Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate (2,4-Cl₂) exhibits stronger electron-withdrawing effects, which correlate with reported cytotoxicity .

- Methoxy vs. Methylthio Groups: Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate (2-OMe, 5-Cl) has a methoxy group, a stronger electron donor than -SMe. This enhances solubility in polar solvents but may reduce stability in oxidative environments .

- Steric Considerations: Ethyl 4-(4-(tert-butyl)phenyl)-4-oxobutanoate (4-t-Bu) demonstrates significant steric bulk, which can hinder nucleophilic attacks on the ketone, reducing reactivity in synthesis .

Positional Isomerism and Functional Group Variations

- Oxo Position: Compounds with the oxo group at position 3 (e.g., Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate) exhibit different keto-enol tautomerism dynamics compared to 4-oxo analogs. This affects acidity (pKa) and conjugation patterns .

- Ester Group Variations: Replacement of the ethyl ester with a cyanomethyl group (as in γKPheSMe-CME) alters solubility and reactivity. Cyanomethyl esters are more polar and may act as better leaving groups in nucleophilic reactions .

Biological Activity

Ethyl 4-(2-Chloro-4-(methylthio)phenyl)-4-oxobutanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and applications based on diverse research findings.

Chemical Structure and Synthesis

This compound has the molecular formula C₁₂H₁₅ClO₃. The synthesis typically involves multiple steps, starting with chlorination of a phenyl ring, followed by the introduction of a methylthio group and esterification of the butanoate moiety. Specific reaction conditions, such as temperature and solvents, are critical for optimizing yield and purity.

Synthetic Pathway Overview

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| 1 | Chlorination | Chlorine gas, solvent |

| 2 | Methylthio Introduction | Methylthiol, base |

| 3 | Esterification | Ethanol, acid catalyst |

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds structurally related to it have been evaluated for their ability to act as inhibitors of enzymes involved in cancer progression, such as kynurenine-3-hydroxylase .

- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways. It has been noted that related compounds can inhibit cytokine production (e.g., IL-2 and IL-8), suggesting a role in inflammatory diseases.

- Neuroprotective Effects : There is emerging evidence supporting the use of this compound in neurodegenerative disease models. Its derivatives have been shown to inhibit pathways associated with neuroinflammation and neuronal death .

Case Studies and Research Findings

- Anticancer Study : A study published in Chemistry & Biology evaluated several derivatives of this compound for their ability to inhibit tumor growth in vitro. Results indicated a significant reduction in cell viability in cancer cell lines treated with these compounds compared to controls .

- Inflammation Modulation : In a recent investigation, compounds derived from this structure were tested for their effects on NF-kB signaling pathways. The results demonstrated that these compounds could effectively reduce the activation of NF-kB, leading to decreased production of pro-inflammatory cytokines.

- Neurodegenerative Disease Models : Research focusing on the neuroprotective properties of similar compounds revealed that they could mitigate oxidative stress in neuronal cells, offering potential therapeutic avenues for conditions such as Alzheimer's disease .

Comparison with Similar Compounds

This compound shares structural similarities with other chlorinated phenyl compounds. Below is a comparison table highlighting some related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 4-(2-Bromo-4-(methylthio)phenyl)-4-oxobutanoate | Bromine instead of chlorine | Similar anticancer activity |

| Ethyl 2-(4-Chlorophenyl)-3-oxobutanoate | Lacks methylthio group | Different anti-inflammatory profile |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Ethyl 4-(2-Chloro-4-(methylthio)phenyl)-4-oxobutanoate with high purity?

- Methodology : Optimize reaction conditions by selecting appropriate solvents (e.g., methanol for esterification with thionyl chloride) and catalysts. Purification via silica gel chromatography (eluting with DCM/methanol, 100:1) is critical to isolate the product, as demonstrated in the synthesis of structurally similar compounds . Moisture sensitivity requires strict anhydrous conditions during intermediate handling (e.g., methyl-4-chloro-4-oxobutanoate) to prevent hydrolysis .

Q. How can researchers characterize the structural integrity of this compound?

- Methodology : Use NMR to confirm functional groups (e.g., ketone at δ ~2.60–2.80 ppm, ester OCH at δ ~3.68 ppm) and detect impurities like residual methanol . LCMS (e.g., MH 303) provides molecular weight validation . Purity assessment via HPLC with reference standards ensures batch consistency .

Q. What stability challenges arise during storage, and how can they be mitigated?

- Methodology : The compound’s ester group and chloro substituent make it prone to hydrolysis. Store in moisture-free containers under inert gas (N/Ar) at −20°C. Stability studies under varying pH and temperature conditions are recommended to define shelf-life parameters .

Advanced Research Questions

Q. How can stereoselective synthesis of chiral derivatives be achieved?

- Methodology : Enzymatic reduction using NADPH-dependent aldehyde reductase in biphasic systems (e.g., n-butyl acetate/water) improves enantiomeric excess (e.g., 86% ee for ethyl (R)-4-chloro-3-hydroxybutanoate). Optimize enzyme loading and NADPH recycling with glucose dehydrogenase to enhance turnover (>5,500 mol/mol) .

Q. What strategies address contradictory yield data in published synthetic routes?

- Methodology : Systematic analysis of variables (e.g., solvent polarity, reaction time, catalyst purity) is essential. For example, thionyl chloride purity significantly impacts esterification efficiency; freshly distilled reagents minimize side reactions . Replicate conflicting protocols under controlled conditions to identify critical parameters .

Q. How can computational modeling predict reactivity or biological activity of derivatives?

- Methodology : Density functional theory (DFT) simulations can model electronic effects of the 2-chloro-4-(methylthio)phenyl group on ketone reactivity. Molecular docking studies with target proteins (e.g., kinases or microbial enzymes) may rationalize observed bioactivity, as seen in oxobutanoate derivatives with cytotoxic properties .

Q. What advanced analytical techniques resolve complex impurity profiles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.